molecular formula C10H15N3O3S2 B2911050 ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate CAS No. 403836-38-4

ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate

Cat. No.: B2911050
CAS No.: 403836-38-4
M. Wt: 289.37
InChI Key: KWEMQERCEXQWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate is a thiadiazole-based compound featuring a carbamoylmethyl sulfanyl linkage and an ethyl ester group. Thiadiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties. The ethyl ester group may serve as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo for enhanced bioavailability .

Properties

IUPAC Name

ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-3-16-9(15)4-5-17-6-8(14)11-10-13-12-7(2)18-10/h3-6H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEMQERCEXQWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl 3-bromopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
Ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate 5-methyl, ethyl ester C9H13N3O3S2 283.35 Lipophilic ester prodrug Target
Ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate (Compound 3) 5-cyclohexylamino, ethyl ester C14H21N3O2S2 327.46 Enhanced steric bulk; anticandidal activity
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid 5-ethyl, carboxylic acid C8H11N3O3S 229.26 Hydrolyzed active form; higher polarity
3-({5-[(2-Carboxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid Dual sulfanyl, carboxylic acid C8H10N2O4S3 294.37 Increased hydrogen-bonding capacity; acidic groups
N-(5-Benzhydryl-1,3,4-thiadiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide 5-benzhydryl, triazole carboxamide C18H15N7OS 393.43 Aromatic substituents; dual heterocyclic core
Key Observations:
  • Substituent Impact: The 5-methyl group in the target compound provides moderate lipophilicity compared to bulkier groups like cyclohexylamino (327.46 g/mol in Compound 3) or benzhydryl (393.43 g/mol) , which may reduce metabolic stability.
  • Ester vs. Acid : Ethyl esters (e.g., target compound and Compound 3) are typically prodrugs, whereas carboxylic acid derivatives (e.g., and ) exhibit higher polarity and direct bioactivity .
  • Biological Activity : Compound 3 () demonstrated anticandidal activity, suggesting that the thiadiazole-thioether linkage is critical for antifungal action. The target compound’s methyl group may further optimize this activity by balancing solubility and potency.

Pharmacological Potential

  • Antifungal Activity : Thiadiazole-thioether hybrids (e.g., Compound 3) inhibit Candida spp., with MIC values ranging from 8–32 µg/mL .
  • Anticancer Potential: Compounds like N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide () target kinase pathways, suggesting the target compound’s utility in oncology after structural optimization .

Biological Activity

Ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate is a synthetic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological activity. The presence of sulfur and nitrogen in the thiadiazole structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to interact with enzymes related to DNA replication and protein synthesis, potentially leading to cell death .
  • Cellular Signaling Disruption : By binding to receptors or other molecular targets, this compound can disrupt signaling pathways that regulate cell growth and proliferation .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For example:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest that the compound could be developed as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM.
  • HepG2 (Liver Cancer) : Similar cytotoxic effects were observed with an IC50 value around 30 µM.

These findings indicate that this compound could serve as a lead structure for the development of new anticancer therapies .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study assessed various thiadiazole derivatives against clinical isolates of bacteria and found that certain modifications in the thiadiazole structure significantly enhanced antimicrobial potency .
  • Anticancer Mechanisms : Another research focused on the mechanism of action in cancer cell lines, revealing that compounds with similar structures induced apoptosis via mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.